Cisapride tartrate
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Overview
Description
Cisapride tartrate is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract. It acts as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic, increasing acetylcholine release in the enteric nervous system . This compound has been used to treat conditions such as gastroesophageal reflux disease (GERD) and diabetic gastroparesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cisapride tartrate can be synthesized through a multi-step process involving the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the use of hydrophilic polymers to create sustained-release formulations . These formulations are designed to release the drug at different sites along the gastrointestinal tract, ensuring a consistent therapeutic effect over time .
Chemical Reactions Analysis
Types of Reactions
Cisapride tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can affect the compound’s stability and efficacy.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or diminishing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
Cisapride tartrate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of serotonin receptor agonists on gastrointestinal motility.
Biology: Investigated for its role in modulating neurotransmitter release in the enteric nervous system.
Medicine: Primarily used to treat gastrointestinal motility disorders such as GERD and diabetic gastroparesis.
Mechanism of Action
Cisapride tartrate exerts its effects by stimulating serotonin 5-HT4 receptors, which increases the release of acetylcholine in the enteric nervous system . This leads to enhanced motility in the upper gastrointestinal tract, including increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter, and accelerated gastric emptying . The compound does not stimulate muscarinic or nicotinic receptors, nor does it inhibit acetylcholinesterase activity .
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: Another prokinetic agent that acts as a dopamine antagonist and serotonin receptor agonist.
Omeprazole: A proton pump inhibitor used to reduce stomach acid production.
Uniqueness
This compound is unique in its dual action as a serotonin 5-HT4 receptor agonist and indirect parasympathomimetic . This dual mechanism allows it to effectively enhance gastrointestinal motility without the central nervous system side effects associated with some other prokinetic agents .
Properties
CAS No. |
189888-25-3 |
---|---|
Molecular Formula |
C27H35ClFN3O10 |
Molecular Weight |
616.0 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C23H29ClFN3O4.C4H6O6/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;5-1(3(7)8)2(6)4(9)10/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1-2,5-6H,(H,7,8)(H,9,10)/t20-,22+;1-,2-/m11/s1 |
InChI Key |
QFMZVCBZQAEZSJ-OIKXSMCUSA-N |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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